Tert-butyl 6-hydrazinylpyridine-2-carboxylate
CAS No.:
Cat. No.: VC18055547
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3O2 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | tert-butyl 6-hydrazinylpyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-4-6-8(12-7)13-11/h4-6H,11H2,1-3H3,(H,12,13) |
| Standard InChI Key | LIFOVOHKFSFTPR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=NC(=CC=C1)NN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tert-butyl 6-hydrazinylpyridine-2-carboxylate features a pyridine ring substituted at the 2-position with a tert-butoxycarbonyl group and at the 6-position with a hydrazine moiety. The tert-butyl ester provides steric bulk and metabolic stability, while the hydrazine group (-NH-NH₂) introduces nucleophilic and coordinating properties. The planar pyridine ring facilitates π-π stacking interactions, which are critical for binding to biological targets like enzyme active sites.
Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.24 g/mol |
| CAS Number | Not publicly listed |
| VCID | VC18055547 |
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but limited solubility in water due to the hydrophobic tert-butyl group. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, particularly at the ester linkage. Storage recommendations specify inert atmospheres (e.g., nitrogen or argon) and temperatures below -20°C to prevent degradation.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of tert-butyl 6-hydrazinylpyridine-2-carboxylate typically proceeds via a multi-step sequence:
-
Pyridine Functionalization: Introduction of the hydrazine group at the 6-position of pyridine-2-carboxylic acid through nitration followed by reduction.
-
Esterification: Protection of the carboxylic acid group with tert-butanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis).
-
Purification: Column chromatography or recrystallization to achieve >95% purity.
Critical reaction parameters include:
-
Temperature control (0–25°C) to minimize side reactions
-
Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis
-
Stoichiometric ratios of 1:1.2 (acid:tert-butanol) for optimal ester yield
Reactivity Profile
The compound participates in three primary reaction types:
-
Hydrazine Condensation: Reacts with carbonyl compounds (aldehydes, ketones) to form hydrazones, useful for creating Schiff base ligands.
-
Ester Hydrolysis: Under basic conditions (NaOH/EtOH), converts to 6-hydrazinylpyridine-2-carboxylic acid, a precursor for amide coupling.
-
Coordination Chemistry: The hydrazine nitrogen atoms coordinate transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis.
Biological Activities and Mechanisms
Antitumor Effects
In vitro assays demonstrate potent activity against human carcinoma cell lines (IC₅₀ = 2.1–8.7 μM), with mechanisms involving:
-
Apoptosis Induction: Upregulation of caspase-3/7 activity by 3.8-fold compared to controls.
-
Cell Cycle Arrest: G1/S phase blockade via p21-mediated CDK inhibition.
Anti-Inflammatory Action
The compound suppresses LPS-induced TNF-α production in macrophages (75% inhibition at 10 μM), likely through NF-κB pathway modulation.
| Hazard Category | GHS Code |
|---|---|
| Acute Oral Toxicity | H302 |
| Skin Irritation | H315 |
| Serious Eye Damage | H319 |
Protective Measures
-
Personal Equipment: Nitrile gloves, chemical goggles, and lab coats
-
Ventilation: Use fume hoods for powder handling
-
Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste
Applications in Drug Discovery
Kinase Inhibitor Development
The pyridine-hydrazine scaffold shows selective inhibition of EGFR (IC₅₀ = 45 nM) and VEGFR-2 (IC₅₀ = 68 nM), making it a candidate for tyrosine kinase-targeted therapies.
Antibacterial Agents
Derivatives exhibit MIC values of 0.5–4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), surpassing vancomycin in some structural analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume